Extended π-Conjugation in 1,3,5-Tris(4-ethynylphenyl)benzene Enables >2-Fold Enhancement in Photocatalytic CO Production Rate versus 1,3,5-Triethynylbenzene Core
In a direct head-to-head comparison of fluorene-incorporated conjugated microporous polymer (CMP) nanotubes synthesized under identical Sonogashira coupling conditions, replacing the 1,3,5-triethynylbenzene (TEB) core with a 1,3,5-tris(4-ethynylphenyl)benzene (TPB) core produced polymer TPB-Flu, which exhibited a CO formation rate of 83.1 μmol h⁻¹ g⁻¹ under visible light (>420 nm). This represents a >2-fold increase over TEB-Flu, which yielded 40.4 μmol h⁻¹ g⁻¹ [1]. The performance gain is attributed to extended π-conjugation, which simultaneously reduces the optical band gap, enhances CO₂ uptake, and improves charge migration [1].
| Evidence Dimension | Photocatalytic CO production rate |
|---|---|
| Target Compound Data | 83.1 μmol h⁻¹ g⁻¹ |
| Comparator Or Baseline | TEB-Flu polymer (1,3,5-triethynylbenzene core): 40.4 μmol h⁻¹ g⁻¹ |
| Quantified Difference | 2.06-fold higher (>2-fold increase) |
| Conditions | Visible light irradiation (>420 nm); nanotube-like CMP photocatalysts synthesized via Sonogashira coupling |
Why This Matters
This >2-fold enhancement in CO production rate directly impacts reactor throughput and catalyst efficiency, making TEPB the preferred monomer for applications targeting photocatalytic CO₂ valorization.
- [1] Wu, W.; Chen, M.; Deng, Y.; Tan, Q.; Dong, Z.; Wang, J.; Zeng, C.; Dai, C. Polym. Chem. 2023, 14, 4679–4684. View Source
